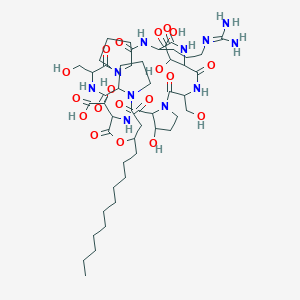
Redoxal
Übersicht
Beschreibung
Redoxal is a chemical compound known for its role as an inhibitor of de novo pyrimidine biosynthesisThe compound’s ability to augment the antiviral activity of APOBEC3G, a cytidine deaminase, makes it a significant subject of study in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Redoxal can be synthesized through a series of chemical reactions involving the condensation of specific aromatic amines with aldehydes. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and filtration, are employed to obtain high-purity this compound suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Reaktionstypen: Redoxal durchläuft verschiedene chemische Reaktionen, darunter:
Oxidations-Reduktions-(Redox-)Reaktionen: Diese Reaktionen beinhalten den Transfer von Elektronen zwischen this compound und anderen chemischen Spezies, wodurch sich der Oxidationszustand der Verbindung verändert.
Substitutionsreaktionen: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid und Kaliumpermanganat werden üblicherweise zur Oxidation von this compound verwendet.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden für Reduktionsreaktionen eingesetzt.
Lösungsmittel: Organische Lösungsmittel wie Ethanol und Dimethylsulfoxid werden häufig verwendet, um this compound zu lösen und Reaktionen zu ermöglichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation von this compound beispielsweise zu Chinonderivaten führen, während die Reduktion zu Aminderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Redoxal hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen organischen Synthesen verwendet, um Elektronentransfermechanismen zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation von Enzymaktivitäten und zellulären Redoxzuständen.
Medizin: Als potenzielles antivirales Mittel, insbesondere gegen das humane Immundefizienzvirus Typ 1, untersucht, indem die Aktivität von APOBEC3G verstärkt wird.
Industrie: Verwendet bei der Entwicklung redoxaktiver Materialien für elektronische Geräte und Sensoren .
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es das Enzym Dihydroorotat-Dehydrogenase hemmt, das für die De-novo-Pyrimidinbiosynthese unerlässlich ist. Diese Hemmung führt zu einer Abnahme des Pyrimidin-Nukleotidspiegels und unterdrückt so die Virusreplikation. Zusätzlich stabilisiert this compound das APOBEC3G-Protein und verstärkt seine antivirale Aktivität, indem es seinen Abbau durch das HIV-1-Vif-Protein verhindert .
Wirkmechanismus
Redoxal exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is crucial for de novo pyrimidine biosynthesis. This inhibition leads to a decrease in pyrimidine nucleotide levels, thereby suppressing viral replication. Additionally, this compound stabilizes the APOBEC3G protein, enhancing its antiviral activity by preventing its degradation by the HIV-1 Vif protein .
Vergleich Mit ähnlichen Verbindungen
Redoxal wird mit anderen Dihydroorotat-Dehydrogenase-Inhibitoren wie Brequinar und Dichlorallyllawsone verglichen. Obwohl alle diese Verbindungen die Pyrimidinbiosynthese hemmen, ist this compound einzigartig in seiner Fähigkeit, APOBEC3G zu stabilisieren und seine antivirale Aktivität zu verstärken. Dieser duale Wirkmechanismus unterscheidet this compound von anderen ähnlichen Verbindungen .
Ähnliche Verbindungen:
- Brequinar
- Dichlorallyllawsone
- Lomofungin
Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und pharmazeutischen Entwicklung.
Eigenschaften
IUPAC Name |
2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIRNIZQHVBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201004 | |
| Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52962-95-5 | |
| Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052962955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Redoxal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-BIS-(2-CARBOXYPHENYLAMINO)-3,3'-DIMETHOXYBIPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-((3,3'-DIMETHOXY(1,1'-BIPHENYL)-4,4'-DIYL)DIIMINO)BIS-BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0VK2156M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)
![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)


![Isoxazolo[5,4-c]pyridin-3(2H)-one, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B1208230.png)



